![molecular formula C15H18N2O3 B5667584 methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate CAS No. 450379-87-0](/img/structure/B5667584.png)
methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves nucleophilic substitution reactions, demethylation, and stabilization in the hydroxy form, often stabilized by intramolecular hydrogen bonding. One approach includes the demethylation of methoxy groups leading to nucleophilic substitution and the formation of hydroxy-stabilized quinolines (Dyablo & Pozharskii, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including their spectral analysis, is thoroughly characterized using various spectroscopic techniques like FT-IR, NMR (both ^1H and ^13C), and UV-visible spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), provide insights into the molecular geometry, electronic properties, and hyperconjugative interactions (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate derivatives involve various nucleophilic substitutions and interactions with different reagents, leading to a range of polyfunctionalized quinolines. These reactions are influenced by different substituents and reaction conditions, resulting in diverse chemical structures (Tominaga, Luo, & Castle, 1994).
Physical Properties Analysis
The physical properties, including thermodynamic and spectroscopic attributes, of quinoline derivatives are explored through experimental and computational methods. Properties like electric dipole moment, polarizability, and hyperpolarizability highlight the non-linear optical behavior of these compounds (Fatma, Bishnoi, & Verma, 2015).
Chemical Properties Analysis
The chemical properties of methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate derivatives are characterized by their reactivity towards different chemical reagents. This includes transformations under various conditions and the formation of new quinoline structures with distinct chemical functionalities (Tominaga, Luo, & Castle, 1994).
properties
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-12(8-17(2)3)14(18)11-7-10(15(19)20-4)5-6-13(11)16-9/h5-7H,8H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFIKOALHMVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145472 |
Source
|
Record name | Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
450379-87-0 |
Source
|
Record name | Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450379-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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